2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride

Catalog No.
S14159165
CAS No.
M.F
C11H15ClO3S
M. Wt
262.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride

Product Name

2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride

IUPAC Name

2-(4-propan-2-ylphenoxy)ethanesulfonyl chloride

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

InChI

InChI=1S/C11H15ClO3S/c1-9(2)10-3-5-11(6-4-10)15-7-8-16(12,13)14/h3-6,9H,7-8H2,1-2H3

InChI Key

CSEYLRSWLLYPLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCS(=O)(=O)Cl

2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its chemical formula C12H15ClO2SC_{12}H_{15}ClO_2S. This compound features a sulfonyl group attached to an ethane chain, which is further substituted with a 4-isopropylphenoxy group. The presence of the sulfonyl chloride functional group indicates its potential reactivity in various chemical transformations, particularly in nucleophilic substitution reactions.

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively. This reaction typically involves the displacement of the chloride ion.
  • Formation of Sulfonamides: By reacting with primary or secondary amines, sulfonyl chlorides can yield sulfonamides, which are important compounds in medicinal chemistry .
  • Reactivity with Alcohols: When treated with alcohols, these compounds can form sulfonate esters, which are valuable intermediates in organic synthesis .

The synthesis of 2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride can be achieved through various methods:

  • Direct Chlorination: This involves the chlorination of the corresponding sulfonic acid or its sodium salt using thionyl chloride or oxalyl chloride under controlled conditions.
  • Nucleophilic Substitution: Starting from 2-(4-Isopropylphenoxy)ethanol, the hydroxyl group can be replaced by a chlorine atom through treatment with phosphorus pentachloride or thionyl chloride .
  • Microwave-assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields when synthesizing sulfonyl chlorides from their respective precursors .

2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride has several applications:

  • Pharmaceutical Intermediates: It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those involving sulfonamide structures.
  • Chemical Reagents: This compound is utilized as a reagent in organic synthesis for the preparation of sulfonamides and other derivatives.
  • Biochemical Research: Its derivatives may be used in biochemical assays and research due to their potential biological activities .

Interaction studies involving 2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride primarily focus on its reactivity with biological nucleophiles. These studies help elucidate the compound's potential as a therapeutic agent by examining how it interacts with various biomolecules, including proteins and nucleic acids. Understanding these interactions is crucial for predicting the biological effects and therapeutic potential of the synthesized derivatives.

Several compounds share structural similarities with 2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2-(4-Methoxyphenoxy)ethane-1-sulfonyl chlorideC10H13ClO3SC_{10}H_{13}ClO_3SContains a methoxy group instead of isopropyl
2-(Morpholin-4-yl)ethane-1-sulfonyl chlorideC6H12ClNO3SC_{6}H_{12}ClNO_3SFeatures a morpholine ring enhancing solubility
2-(Phenoxy)ethane-1-sulfonyl chlorideC8H9ClO3SC_{8}H_{9}ClO_3SLacks alkyl substitution on the phenolic ring

Uniqueness

The uniqueness of 2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride lies in its specific substitution pattern on the phenolic ring, which may influence its reactivity and biological activity compared to other similar compounds. The presence of the isopropyl group could enhance lipophilicity, potentially affecting pharmacokinetic properties.

Traditional Nucleophilic Substitution Approaches

Traditional synthesis routes for sulfonyl chlorides often rely on nucleophilic substitution at sulfur centers. For 2-(4-isopropylphenoxy)ethane-1-sulfonyl chloride, a two-step approach is frequently employed. First, 4-isopropylphenoxyethane-1-thiol undergoes oxidation to the sulfonic acid intermediate using hydrogen peroxide in acidic media. Subsequent treatment with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride.

A representative procedure involves reacting sodium 2-(4-isopropylphenoxy)ethanesulfonate with excess thionyl chloride in chlorobenzene at 80°C for 8 hours, yielding the target compound in 78–82% purity. The reaction proceeds via nucleophilic attack of chloride on the electrophilic sulfur atom, facilitated by the polar aprotic solvent’s ability to stabilize charged intermediates. However, side reactions such as over-chlorination or ether bond cleavage necessitate careful stoichiometric control, with a 1:2.5 molar ratio of sulfonate to SOCl₂ proving optimal.

Contemporary Chlorosulfonylation Strategies

Modern methods prioritize direct sulfonyl chloride introduction via radical or electrophilic pathways. One innovative approach involves the reaction of 4-isopropylphenethyl ether with chlorine gas and sulfur dioxide under UV irradiation, forming the sulfonyl chloride in a single step. This method circumvents intermediate isolation, reducing purification steps and improving overall efficiency.

A notable advancement leverages diazonium salt chemistry. As detailed in a 2017 protocol, 2-(4-isopropylphenoxy)ethylamine is treated with sodium nitrite and hydrochloric acid to generate the diazonium intermediate, which subsequently reacts with sulfur dioxide and copper(I) chloride to yield the sulfonyl chloride. This method achieves 86% yield by maintaining temperatures below -5°C during diazonium formation and employing pre-cooled solvents to minimize decomposition.

Optimization of Reaction Conditions for Improved Yield

Reaction parameters critically influence synthetic efficiency. Key optimizations include:

  • Temperature Control: Stepwise heating from -10°C to 80°C prevents exothermic runaway during chlorination. For diazonium-based routes, temperatures below -5°C suppress side reactions like N₂ gas evolution.
  • Solvent Selection: Mixed solvents (e.g., chlorobenzene-DMF) enhance reagent solubility while stabilizing reactive intermediates. DMF concentrations ≤0.8 mol per mol sulfonate improve chlorination rates without promoting byproducts.
  • Stoichiometry: A 10% excess of SOCl₂ ensures complete conversion of sulfonic acid groups, while copper(I) chloride catalytic loads of 0.1 equiv balance cost and activity.

Implementing these optimizations elevates yields from 65% to 89%, as demonstrated in a scaled-up batch process using 92 kg of sodium isethionate.

Catalytic Systems for Selective Sulfonyl Chloride Formation

Catalysts play pivotal roles in enhancing selectivity. Copper(I) chloride (0.1 equiv) accelerates sulfur dioxide insertion into diazonium salts, reducing reaction times from 24 hours to 1 hour. Similarly, dimethylformamide (DMF) acts as a Lewis acid catalyst in thionyl chloride-mediated chlorinations, polarizing the S=O bond and facilitating nucleophilic substitution.

Emerging systems employ heterogeneous catalysts like TiO₂-supported platinum nanoparticles, which promote chlorine radical generation under mild conditions. While still experimental, these systems show promise for reducing halogen waste and improving atom economy.

Catalytic SystemReaction TypeYield ImprovementSource
CuCl (0.1 equiv)Diazonium chlorosulfonylation+22%
DMF (0.8 mol ratio)Thionyl chloride chlorination+15%
Pt/TiO₂ (5 wt%)Photocatalytic chlorination+12% (preliminary)

These advancements underscore the interplay between catalyst design and reaction engineering in optimizing sulfonyl chloride synthesis.

The electronic characteristics of the 4-isopropylphenoxy group in 2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride profoundly influence the reactivity of the sulfonyl chloride functional group through a complex interplay of inductive and resonance effects [4] [5]. The phenoxy ether moiety exhibits dual electronic behavior, functioning as an electron-withdrawing group through inductive effects while simultaneously serving as an electron-donating group through resonance contributions [5].

The oxygen atom in the phenoxy group demonstrates significant electronegativity (2.6), creating an electron-withdrawing inductive effect that is transmitted through the aromatic ring system [6]. This inductive withdrawal is reflected in the positive sigma meta value (σₘ ≈ 0.07) for methoxy groups, indicating net electron withdrawal when resonance effects are precluded [6]. However, the para-positioned isopropyl substituent introduces additional complexity through hyperconjugation effects, where the carbon-hydrogen bonds of the isopropyl group can participate in electron donation to the aromatic system [6].

Electronic ParameterValueEffect on Sulfonyl Reactivity
Inductive Effect (σᵢ)+0.07Activates sulfonyl center
Resonance Effect (σᵣ)-0.24Deactivates sulfonyl center
Net Para Effect (σₚ)-0.17Overall electron donation
Hyperconjugation ContributionVariableEnhanced electron density

The isopropyl group at the para position exhibits strong electron-donating properties through hyperconjugation, with the alkyl substituent demonstrating a negative sigma para value (σₚ = -0.17) [6]. This electron donation occurs through the overlap of carbon-hydrogen sigma bonds with the aromatic pi system, effectively increasing electron density at the para position and subsequently influencing the electronic environment of the phenoxy oxygen [7] [6].

Research demonstrates that the electronic effects of phenoxy substituents significantly impact the electrophilicity of the sulfonyl sulfur center [2] [8]. The competing inductive and resonance effects create a delicate balance that modulates the susceptibility of the sulfonyl chloride to nucleophilic attack [2]. The electron-donating nature of the para-isopropyl group reduces the electron-withdrawing capacity of the phenoxy system, resulting in decreased activation of the sulfonyl center compared to electron-poor aromatic systems [8] [6].

Computational studies reveal that the electronic structure of sulfonyl compounds is significantly influenced by the nature of the aromatic substituents [9]. The presence of electron-donating groups like the isopropyl substituent affects the energy of the sulfur-chlorine sigma antibonding orbital, with electron-rich systems showing higher energy antibonding orbitals that are less accessible to nucleophilic attack [9]. This electronic modulation directly correlates with observed reactivity patterns in nucleophilic substitution reactions at the sulfonyl center [2] [9].

Steric Considerations in Nucleophilic Displacement Reactions

The steric environment surrounding the sulfonyl chloride functional group in 2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride plays a crucial role in determining the kinetics and mechanism of nucleophilic displacement reactions [2] [10]. The isopropyl substituent, with its significant steric bulk characterized by an A-value of approximately 2.15, creates substantial steric hindrance that influences both the approach trajectory of nucleophiles and the geometry of transition states [11].

Density functional theory calculations demonstrate that nucleophilic substitution at sulfonyl sulfur proceeds through a single transition state according to the SN2 mechanism [2] [3]. The transition state geometry involves a trigonal bipyramidal arrangement around the sulfur center, with the incoming and departing nucleophiles occupying axial positions [3]. The steric bulk of the isopropyl group affects the accessibility of the sulfur center and can lead to significant distortions in the transition state geometry [2] [10].

Steric ParameterIsopropyl GroupImpact on Reaction Rate
A-Value2.15Moderate hindrance
van der Waals Radius4.5 ÅRestricts nucleophile approach
Cone Angle~120°Influences transition state geometry
Taft Steric Parameter (Eₛ)-0.47Significant steric effect

Experimental kinetic studies reveal that steric effects in sulfonyl chloride reactions follow predictable patterns based on the size and shape of both the nucleophile and the substituents [10]. The reaction rates for sterically hindered sulfonyl chlorides decrease in the order: primary nucleophiles > secondary nucleophiles > tertiary nucleophiles, reflecting the increased difficulty of achieving the required transition state geometry with bulky reaction partners [10].

The steric influence of the isopropyl group extends beyond simple size effects to include conformational restrictions [12] [13]. The para-substituted phenoxy ring system exhibits restricted rotation around the carbon-oxygen bond due to partial double bond character arising from resonance interactions [13]. This conformational constraint creates a more rigid molecular framework that can either facilitate or hinder nucleophilic approach depending on the specific geometry requirements of the transition state [12] [13].

Research demonstrates that steric effects in sulfonyl chloride reactions are particularly pronounced when the nucleophile approaches from directions that maximize interaction with the bulky substituents [12] [10]. The isopropyl group creates a steric shield that preferentially blocks certain approach trajectories while leaving others relatively unhindered [10]. This directional selectivity can lead to regioselective outcomes in reactions involving polyfunctional nucleophiles [12].

Computational analysis reveals that the energy barrier for nucleophilic substitution increases significantly as the steric bulk of the para-substituent increases [2] [14]. The activation energy for the displacement reaction shows a strong correlation with the steric parameters of the substituents, with bulky groups like isopropyl causing substantial increases in the energy required to achieve the transition state [14] [15].

Radical Pathways in Advanced Functionalization

The radical chemistry of 2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride encompasses multiple mechanistic pathways that provide access to diverse functionalization reactions [16] [17]. Sulfonyl radicals can be generated through homolytic cleavage of the sulfur-chlorine bond, with bond dissociation energies for sulfonyl chlorides typically ranging from 295 to 300 kilojoules per mole [18] [19].

Photochemical activation represents a primary method for initiating radical pathways in sulfonyl chlorides [16] [9]. Upon irradiation with visible light, the compound undergoes homolytic cleavage to generate sulfonyl radicals and chlorine atoms [16]. The 4-isopropylphenoxy substituent influences the photochemical behavior through its electronic effects on the sulfur-chlorine bond [9]. Research demonstrates that aromatic sulfonyl chlorides exhibit enhanced photoreactivity compared to aliphatic analogues due to hyperconjugation between the aromatic pi system and the sulfur-chlorine antibonding orbital [9].

Radical ParameterValueExperimental Conditions
S-Cl Bond Dissociation Energy295 kJ/molGas phase, 298 K
Radical Formation Quantum Yield0.65254 nm irradiation
Sulfonyl Radical Lifetime10⁻⁶ sAmbient temperature
Chlorine Atom ReactivityHighHydrogen abstraction

The generated sulfonyl radicals demonstrate remarkable versatility in their reactivity patterns [20]. These electrophilic radicals readily undergo addition reactions with electron-rich alkenes and aromatic systems, initiating cascade processes that lead to complex molecular architectures [16] [20]. The isopropylphenoxy substituent provides additional stabilization to the sulfonyl radical through resonance interactions with the aromatic system [20].

Mechanistic studies reveal that sulfonyl radicals can participate in both intermolecular and intramolecular reactions [17] [21]. The radical center exhibits high reactivity toward carbon-hydrogen bonds, particularly those activated by adjacent functional groups or aromatic systems [17]. The selectivity of hydrogen abstraction reactions is influenced by both thermodynamic factors related to bond strengths and kinetic factors related to steric accessibility [17].

Advanced functionalization strategies utilize the dual reactivity of sulfonyl radicals toward both addition and abstraction processes [21]. The photoredox-catalyzed generation of sulfonyl radicals enables mild reaction conditions that preserve sensitive functional groups while achieving efficient radical transformations [21]. The 4-isopropylphenoxy group provides an ideal balance of electronic activation and steric protection that facilitates selective radical reactions [21].

Copper-Catalyzed Synthesis60-85Cu(I) catalyst, DABSOMetal-free alternativeSulfinate Ester FormationAsymmetric Condensation80-95Organocatalyst, RTEnantioselective processSulfinate Ester FormationElectrochemical Synthesis65-80Electrochemical cellGreen chemistry approachSulfinate Ester FormationOxidative Coupling70-88Oxidant, mild conditionsRoom temperature reactionCross-Coupling ReactionsSuzuki-Miyaura Cross-Coupling75-92Pd catalyst, base, 80-100°CBroad substrate scopeCross-Coupling ReactionsStille Cross-Coupling65-85Pd catalyst, Cu additiveCarbon-carbon bond formationCross-Coupling ReactionsDesulfonylative Coupling70-90Pd catalyst, reductantEfficient desulfonylation
Synthesis MethodStarting MaterialReaction Temperature (°C)Typical Yield (%)Key ReagentsAdvantages
Chlorosulfonation with ClSO₃HAryl compounds135-15070-85ClSO₃H, catalystHigh yield, scalable
Sandmeyer ChlorosulfonylationAniline derivatives75-10075-90DABSO, Cu catalystMild conditions, functional group tolerance
Oxidative ChlorinationDisulfide compounds20-6060-80Cl₂, phase transfer catalystGood for heterocycles
Palladium-Catalyzed ChlorosulfonylationAryl chlorosulfates80-12080-95Pd catalyst, baseRegioselective
Copper-Catalyzed FormationAryl iodides60-8070-85CuI, ligandTransition metal catalyzed
Electrochemical SynthesisThiols/Thioethers25-4065-85Electrodes, supporting electrolyteGreen chemistry
From Sulfonyl HydrazidesSulfonyl hydrazides20-2585-99NCS/NBSSimple procedure
Via Diazonium IntermediatesDiazonium salts0-5060-85SO₂ source, HClDirect from amines

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

262.0430432 g/mol

Monoisotopic Mass

262.0430432 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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